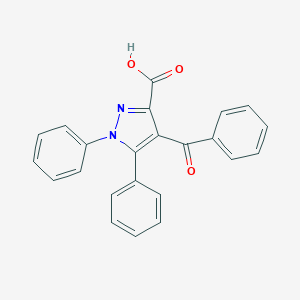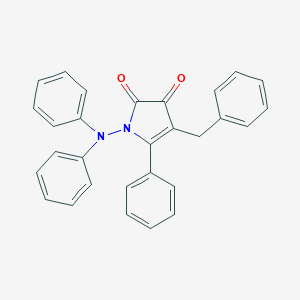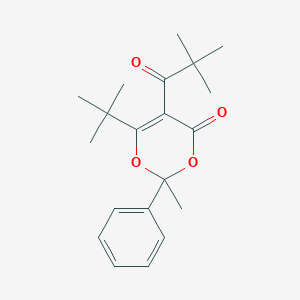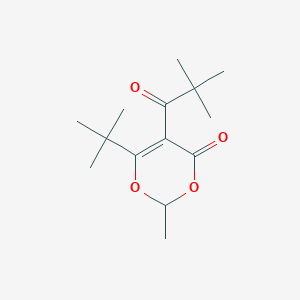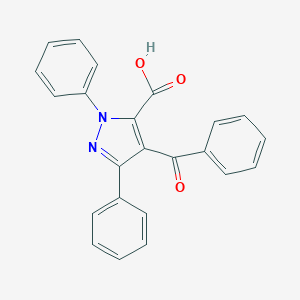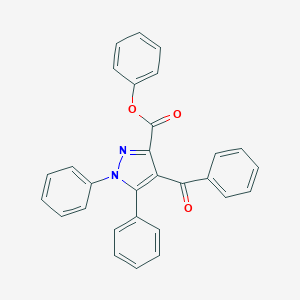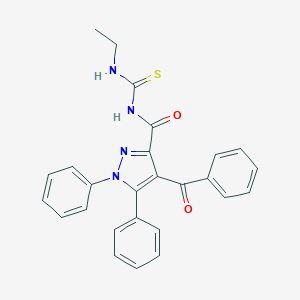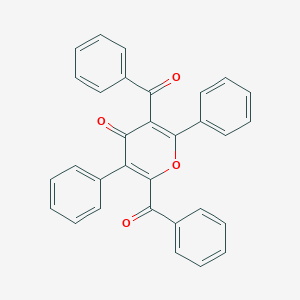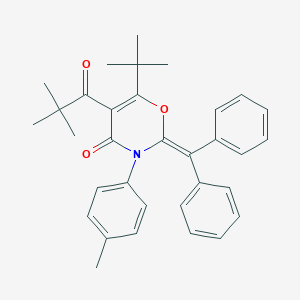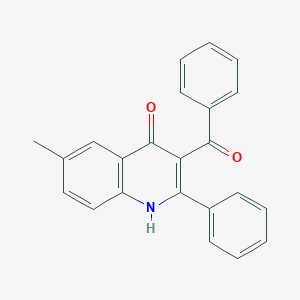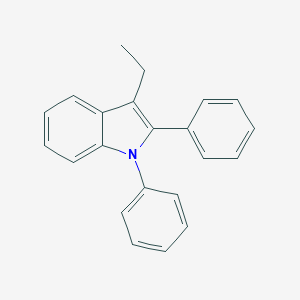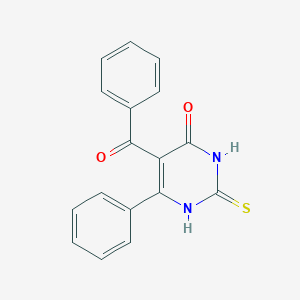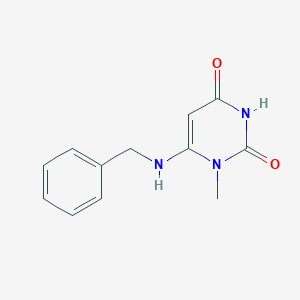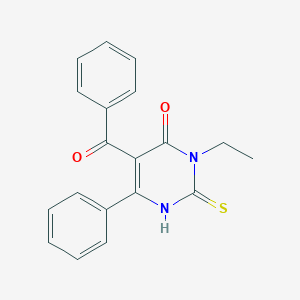![molecular formula C18H10N4O2 B371965 9H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B371965.png)
9H-phenanthro[9,10-g]pteridine-11,13-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-phenanthro[9,10-g]pteridine-11,13-dione is a flavin.
Scientific Research Applications
Electrochemical Behavior and Sensing
- Electrochemical Properties and Recognition of Copper Ion and Hydrogen Peroxide : The oxidation of 1,10-Phenanthroline (Phen) to 1,10-phenanthroline-5,6-dione and its application in recognizing copper ion and sensing hydrogen peroxide is a significant application. This process utilizes a modified glassy carbon electrode for selective recognition and catalyzing reactions in neutral pH solutions (Gayathri & Kumar, 2014).
DNA Binding and Photocleavage
- DNA-Binding and Photocleavage by Ruthenium Complexes : Ruthenium(II) complexes containing pteridino[6,7-f] [1,10]phenanthroline-11,13(10H,12H)-dione and 1,10-phenanthroline exhibit significant intercalative DNA-binding properties. These complexes have shown potential in photoactivated cleavage of DNA, which is crucial for understanding DNA interactions and potential therapeutic applications (Gao et al., 2008).
Synthesis and Characterization of Derivatives
- Synthesis of Phenanthroquinhydrone Derivative : The reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol leads to the synthesis of the first ortho-quinhydrone derivative. This synthesis process is vital for developing new organic compounds with potential applications in various fields (Calderazzo et al., 2004).
Interaction with Biological Molecules
- Interaction with Calf Thymus DNA : A study of a ruthenium(II) mixed-polypyridyl complex with the ligand pteridino[7,6-f][1,10]phenanthroline-1,13(10H,12H)-dione showed its ability to bind to DNA via an intercalative mode. This research provides insights into the interaction of such complexes with biological molecules (Gao et al., 2006).
Adsorption and Electrochemistry
- Adsorption/Deposition on Electrodes : The study of the electroactive ligand 9,10-phenanthroline-5,6-dione and its metal complexes on electrodes is crucial for understanding their potential as electrocatalysts. This research is fundamental in electrochemistry and the development of catalytic systems (Shi & Anson, 1998).
Impact on Apoptosis in Tumor Cells
- Effect on Apoptosis Induction in Tumor Cells : The orthoquinone unit in 9,10-Phenanthrenequinone plays a crucial role in inducing apoptosis in tumor cells. This finding is significant for understanding the mechanisms of quinones in cancer treatment (Hatae et al., 2013).
properties
Product Name |
9H-phenanthro[9,10-g]pteridine-11,13-dione |
|---|---|
Molecular Formula |
C18H10N4O2 |
Molecular Weight |
314.3g/mol |
IUPAC Name |
10H-phenanthro[9,10-g]pteridine-11,13-dione |
InChI |
InChI=1S/C18H10N4O2/c23-17-15-16(21-18(24)22-17)20-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13(14)19-15/h1-8H,(H2,20,21,22,23,24) |
InChI Key |
BKGOEQARIFRUQI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC5=NC(=O)NC(=O)C5=N4 |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2N=C5C(=N4)NC(=O)NC5=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC5=NC(=O)NC(=O)C5=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



